molecular formula C37H44O4P+ B1252181 Mitoquinone CAS No. 444890-41-9

Mitoquinone

Cat. No. B1252181
M. Wt: 583.7 g/mol
InChI Key: OIIMUKXVVLRCAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Mitoquinone is based on a novel technology, targeted lipophilic cations, that transport and concentrate antioxidants into the mitochondria -- organelles inside cells that provide energy for life processes -- where they accumulate up to a thousand fold. In 2004, a genomic study of hereditary early-onset Parkinson's disease demonstrated a direct molecular link between mitochondrial dysfunction and the pathogenesis of Parkinson's disease. Mitochondrial dysfunction also has been shown to represent an early critical event in the pathogenesis of the sporadic form of Parkinson's disease. Clinical studies by the Parkinson's Study Group show that very high doses of an antioxidant called Coenzyme Q (which Mitoquinone effectively targets into mitochondria) appear to slow the progression of Parkinson's disease symptoms.

Scientific Research Applications

Neuroprotection in Brain Injuries

Mitoquinone (MitoQ) has been identified as a neuroprotective agent in various neurological conditions. In a study on rats, MitoQ was found to reduce oxidative stress-induced neuronal death by activating mitophagy via the Keap1/Nrf2/PHB2 pathway following subarachnoid hemorrhage, suggesting its potential as a treatment for brain injury (Zhang et al., 2019). Additionally, MitoQ provided neuroprotection and reduced neuronal apoptosis in a model of traumatic brain injury, possibly via the Nrf2-ARE pathway (Zhou et al., 2018).

Anticancer Properties

MitoQ has shown potential in cancer research, particularly in breast cancer. It was found to be more cytotoxic to breast cancer cells than healthy cells, leading to irreversible inhibition of clonogenic growth through autophagy and apoptotic cell death mechanisms (Rao et al., 2010). Another study confirmed MitoQ's induction of autophagy and cell death in breast cancer cells following oxidative stress (Gonzalez-Berrios et al., 2013).

Mitigation of Oxidative Stress in Diabetes

MitoQ has been evaluated for its effects on oxidative stress parameters in type 2 diabetic patients. The study found that MitoQ decreased mitochondrial reactive oxygen species production and improved leukocyte-endothelium interactions, indicating its potential in reducing oxidative stress and inflammation in diabetes (Escribano-López et al., 2016).

Role in Fertility and Reproductive Health

MitoQ has been studied for its effects on female reproductive cells. It was found to resist ROS-induced apoptosis in human granulosa cells and mouse oocytes, highlighting its potential in protecting human germ cells under in vitro culture conditions (Tsui & Li, 2023).

Ototoxicity Prevention

MitoQ has been evaluated for its protective effects against aminoglycoside-induced ototoxicity. Studies have shown that it can attenuate gentamicin-induced cochlear damage and hearing loss in animal models, suggesting its potential as a therapeutic approach against ototoxicity (Ojano‐Dirain et al., 2014).

Mitochondrial Homeostasis in Metabolic Syndrome

MitoQ is significant in managing metabolic syndrome by reducing mitochondrial oxidative stress and improving mitochondrial homeostasis. This contributes to the attenuation of conditions like obesity, insulin resistance, and cardiovascular disease (Yang et al., 2020).

properties

CAS RN

444890-41-9

Product Name

Mitoquinone

Molecular Formula

C37H44O4P+

Molecular Weight

583.7 g/mol

IUPAC Name

10-(4,5-dimethoxy-2-methyl-3,6-dioxocyclohexa-1,4-dien-1-yl)decyl-triphenylphosphanium

InChI

InChI=1S/C37H44O4P/c1-29-33(35(39)37(41-3)36(40-2)34(29)38)27-19-8-6-4-5-7-9-20-28-42(30-21-13-10-14-22-30,31-23-15-11-16-24-31)32-25-17-12-18-26-32/h10-18,21-26H,4-9,19-20,27-28H2,1-3H3/q+1

InChI Key

OIIMUKXVVLRCAF-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)C(=C(C1=O)OC)OC)CCCCCCCCCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

CC1=C(C(=O)C(=C(C1=O)OC)OC)CCCCCCCCCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4

synonyms

Mito-Q
mitoquinone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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